3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is an organic compound that features a triazole ring, a sulfanyl group, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via the cyclization of appropriate precursors. For instance, 4-methyl-4H-1,2,4-triazole-3-thiol can be prepared by reacting thiosemicarbazide with acetic acid and formaldehyde under reflux conditions .
-
Attachment of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole derivative with an appropriate alkylating agent, such as ethyl bromoacetate, under basic conditions .
-
Formation of the Aniline Derivative: : The final step involves the nucleophilic substitution reaction where the sulfanyl-triazole intermediate reacts with a suitable aniline derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction reactions can target the triazole ring or the aniline moiety, using reagents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or aniline derivatives.
Substitution: Nitrated, sulfonated, or halogenated aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The triazole ring is known for its biological activity, making this compound a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer. The presence of the triazole ring enhances its binding affinity to biological targets .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts .
Mechanism of Action
The mechanism of action of 3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfanyl group can undergo redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and sulfanyl group but lacks the aniline moiety.
3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole: Similar triazole structure with a different substituent on the aromatic ring.
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure but without the sulfanyl group.
Uniqueness
3-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}aniline is unique due to the combination of the triazole ring, sulfanyl group, and aniline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
1250793-51-1 |
---|---|
Molecular Formula |
C11H14N4S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
3-[1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]aniline |
InChI |
InChI=1S/C11H14N4S/c1-8(9-4-3-5-10(12)6-9)16-11-14-13-7-15(11)2/h3-8H,12H2,1-2H3 |
InChI Key |
KUFWECHDRUAAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC2=NN=CN2C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.